N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structural framework. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions . These reactions are crucial for constructing the bicyclo[2.2.2]octane and five-membered ring structures, respectively . The synthetic route may also involve oxidative dearomatization, intramolecular Diels-Alder reactions, and radical cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize steps. Techniques such as SmI2-mediated reductive cyclization and light-initiated radical addition–fragmentation reactions could be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyspiro[1,2-dioxetane-3,2′-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate
- Tricyclo[3.3.1.1~3,7~]decane
Uniqueness
Compared to similar compounds, N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of a thieno[2,3-b]pyridine core and a tricyclo[3.3.1.1~3,7~]dec-1-yl group. This structural uniqueness contributes to its diverse chemical reactivity and potential for various scientific applications .
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2S/c1-15-7-19(14-32-2)22-23(28)24(33-26(22)29-15)25(31)30-21-5-3-20(4-6-21)27-11-16-8-17(12-27)10-18(9-16)13-27/h3-7,16-18H,8-14,28H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNBWUFJJMTDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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